1-Trimethylsilyl-1,4-pentadiyne 1-Trimethylsilyl-1,4-pentadiyne
Brand Name: Vulcanchem
CAS No.: 71789-10-1
VCID: VC3964766
InChI: InChI=1S/C8H12Si/c1-5-6-7-8-9(2,3)4/h1H,6H2,2-4H3
SMILES: C[Si](C)(C)C#CCC#C
Molecular Formula: C8H12Si
Molecular Weight: 136.27 g/mol

1-Trimethylsilyl-1,4-pentadiyne

CAS No.: 71789-10-1

Cat. No.: VC3964766

Molecular Formula: C8H12Si

Molecular Weight: 136.27 g/mol

* For research use only. Not for human or veterinary use.

1-Trimethylsilyl-1,4-pentadiyne - 71789-10-1

Specification

CAS No. 71789-10-1
Molecular Formula C8H12Si
Molecular Weight 136.27 g/mol
IUPAC Name trimethyl(penta-1,4-diynyl)silane
Standard InChI InChI=1S/C8H12Si/c1-5-6-7-8-9(2,3)4/h1H,6H2,2-4H3
Standard InChI Key JKYMNPFNLMDSFG-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#CCC#C
Canonical SMILES C[Si](C)(C)C#CCC#C

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

1-Trimethylsilyl-1,4-pentadiyne, systematically named trimethyl(penta-1,4-diynyl)silane, features a linear carbon chain with two triple bonds and a terminal trimethylsilyl group. The structure is represented by the SMILES notation \text{C[Si](C)(C)C#CCC#C}, highlighting the silyl moiety at position 1 and the conjugated diyne system . The IUPAC name reflects the substitution pattern, emphasizing the silyl group’s position on the pentadiyne backbone .

Physicochemical Properties

Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-Trimethylsilyl-1,4-pentadiyne

PropertyValueSource
Molecular Weight136.27 g/mol
Boiling Point42°C at 25 mmHg
Density0.789 g/mL
Flash Point8–13°C
Refractive Index1.447
Vapor Pressure21.7 mmHg at 25°C

The compound’s low boiling point and high flammability (UN 1993) necessitate careful handling under inert conditions . Its density and refractive index align with typical organosilicon compounds, while the conjugated diyne system contributes to its reactivity in cycloaddition and metal-catalyzed reactions .

Synthesis and Manufacturing

Industrial Production Methods

1-Trimethylsilyl-1,4-pentadiyne is synthesized via palladium-catalyzed bromoallylation of ethynyltrimethylsilane, a method that ensures high regioselectivity and yield . Alternative routes include:

  • Sonogashira Coupling: Reaction of trimethylsilylacetylene with 1,4-dibromopentadiyne in the presence of a palladium catalyst .

  • Hydrosilylation: Addition of trimethylsilane to 1,4-pentadiyne under platinum catalysis .

Large-scale production by Thermo Scientific and Alfa Aesar involves stringent purity controls (≥98%), with batches available in 1 g, 5 g, and 25 g quantities .

Laboratory-Scale Synthesis

In research settings, the compound is prepared via alkyne metathesis or dehydrohalogenation of silylated precursors. A notable protocol by Rodríguez and Spur (2005) details its use in the total synthesis of resolvin D5, an anti-inflammatory agent . Key steps include:

  • Protection of the diyne system using a trimethylsilyl group.

  • Selective deprotection and functionalization via Grignard addition .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s dual alkyne groups enable versatile cross-coupling, particularly in Sonogashira and Huisgen cycloaddition reactions. For example:

  • Suzuki-Miyaura Coupling: Formation of biaryl structures for pharmaceutical intermediates .

  • Click Chemistry: Synthesis of triazoles for polymer networks .

Natural Product Synthesis

1-Trimethylsilyl-1,4-pentadiyne acts as a linchpin in constructing complex natural products. In the synthesis of 7(S),17(S)-resolvin D5, it serves as a key fragment for introducing the conjugated diyne motif, critical for bioactivity .

Organometallic Chemistry

The trimethylsilyl group stabilizes transition metal complexes, facilitating catalytic cycles in hydroamination and hydroarylation. For instance, Zheng and Herberich (2000) utilized it to prepare borabenzene derivatives, highlighting its role in modulating electronic properties .

ParameterValue
UN Number1993
Hazard Class3 (Flammable Liquids)
Storage ConditionsRoom temperature, inert gas

Precautionary Measures

  • Ventilation: Use in fume hoods to avoid inhalation .

  • Personal Protective Equipment (PPE): Nitrile gloves, flame-resistant lab coats .

  • Incompatibilities: Strong oxidizers (e.g., peroxides), ammonia .

Recent Advances and Research Trends

Stereoselective Synthesis

Recent studies (2025) emphasize enantioselective alkynylation using chiral palladium catalysts, enabling access to optically active diyne derivatives . For example, stereocontrol in resolvin D5 synthesis achieved >90% enantiomeric excess (ee) .

Materials Science Applications

The compound’s rigid diyne backbone is exploited in conjugated polymers for organic electronics. A 2024 study demonstrated its incorporation into poly(phenylene ethynylene) matrices, enhancing charge carrier mobility .

Pharmacological Probes

Ongoing research explores its utility in photoaffinity labeling for target identification. The diyne moiety undergoes [2+2] cycloaddition with biomolecules, enabling mapping of enzyme active sites .

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